1H and 13C NMR chemical shift assignments for 2-(Isopropoxymethyl)benzaldehyde
1H and 13C NMR chemical shift assignments for 2-(Isopropoxymethyl)benzaldehyde
Definitive 1 H and 13 C NMR Chemical Shift Assignments for 2-(Isopropoxymethyl)benzaldehyde: A Comprehensive Guide for Structural Elucidation
Executive Summary
For researchers and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is a critical quality control checkpoint. 2-(Isopropoxymethyl)benzaldehyde is a highly functionalized aromatic building block featuring three distinct spin systems: an electron-withdrawing formyl group, an ortho-disubstituted aromatic core, and an aliphatic isopropoxymethyl ether sidechain.
This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments of this molecule. By moving beyond mere data tabulation, we explore the physical causality behind chemical shifts, coupling constants, and the self-validating 2D NMR workflows required to achieve absolute structural certainty.
Structural Anatomy & Spin System Deconstruction
To accurately predict and assign the NMR spectra of 2-(Isopropoxymethyl)benzaldehyde, the molecule must be deconstructed into its isolated spin systems. The interplay of inductive effects, magnetic anisotropy, and scalar coupling dictates the spectral landscape[1].
-
The Aldehyde System: A single, highly deshielded proton attached to a carbonyl carbon.
-
The Aromatic Core: A 1,2-disubstituted benzene ring yielding a four-spin system (H-3, H-4, H-5, H-6). The asymmetry induced by the differing electronic nature of the -CHO and -CH 2 OR groups prevents chemical equivalence.
-
The Ether Sidechain: An isolated A3B3X spin system (the isopropyl group) separated from the aromatic ring by a benzylic methylene bridge (-CH 2 -O-).
1 H NMR Chemical Shift Assignments: The Causality of Shielding
The proton NMR spectrum of this compound is defined by stark contrasts in electronic environments. Table 1 summarizes the assignments, grounded in the physical principles of nuclear shielding.
Causality Behind the Shifts:
-
The Formyl Proton ( δ 10.40): The extreme downfield shift is driven by the diamagnetic anisotropy of the C=O double bond. The π -electrons circulate in the applied magnetic field ( B0 ), creating an induced field that aligns with B0 at the position of the formyl proton, severely deshielding it[1].
-
The Aromatic Protons ( δ 7.45 - 7.85): The -CHO group is strongly electron-withdrawing via resonance, stripping electron density from the ortho and para positions. Consequently, H-6 (ortho to -CHO) is the most deshielded aromatic signal ( δ 7.85). H-3, situated ortho to the mildly electron-donating (via induction) ether linkage, is the least deshielded ( δ 7.45)[1].
-
The Isopropyl Ether ( δ 3.75 & 1.25): The methine proton (-CH-) is directly bonded to the highly electronegative oxygen atom, pulling it downfield to δ 3.75. Its multiplicity is a strict septet ( 3J≈6.1 Hz) due to scalar coupling with the six equivalent methyl protons, which correspondingly appear as a doublet at δ 1.25. This exact splitting pattern is a self-validating hallmark of an isopropyl ether[2].
Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Justification |
| -CHO | 10.40 | Singlet (s) | 1H | - | Deshielded by C=O diamagnetic anisotropy |
| H-6 | 7.85 | Doublet of doublets (dd) | 1H | 7.8, 1.5 | Aromatic, ortho to strongly deactivating -CHO |
| H-4, H-5 | 7.50 - 7.60 | Multiplet (m) | 2H | - | Aromatic core, meta/para positions |
| H-3 | 7.45 | Doublet (d) | 1H | 7.8 | Aromatic, ortho to ether sidechain |
| Ar-CH 2 -O | 4.80 | Singlet (s) | 2H | - | Benzylic, adjacent to electronegative oxygen |
| -CH(CH 3 ) 2 | 3.75 | Septet (sept) | 1H | 6.1 | Aliphatic methine, coupled to 6 equivalent protons |
| -CH(CH 3 ) 2 | 1.25 | Doublet (d) | 6H | 6.1 | Aliphatic methyls, coupled to methine proton |
13 C NMR Chemical Shift Assignments: Electronic & Hybridization Effects
Carbon chemical shifts are dominated by hybridization ( sp2 vs sp3 ) and the electronegativity of directly attached heteroatoms.
Causality Behind the Shifts:
-
Carbonyl Carbon ( δ 192.5): The sp2 hybridization combined with the extreme electronegativity of oxygen leaves this carbon highly deshielded.
-
Quaternary Carbons (C1 & C2): C2 ( δ 140.5) is shifted further downfield than C1 ( δ 134.0) because the -CH 2 OR group exerts a stronger localized inductive pull on the ipso carbon than the resonance-delocalized -CHO group[1].
-
Aliphatic Carbons ( δ 22.5 - 72.0): The benzylic ( δ 69.5) and methine ( δ 72.0) carbons are both shifted into the characteristic ether region ( δ 60-75) due to the direct bond to oxygen. The methyl carbons remain shielded at δ 22.5[2].
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Justification |
| -CHO | 192.5 | C=O | Carbonyl carbon ( sp2 ) |
| C2 | 140.5 | C q | Aromatic ipso, substituted with -CH 2 O- |
| C1 | 134.0 | C q | Aromatic ipso, substituted with -CHO |
| C4 | 133.8 | CH | Aromatic, para to -CHO |
| C6 | 131.5 | CH | Aromatic, ortho to -CHO |
| C5 | 128.0 | CH | Aromatic, meta to -CHO |
| C3 | 127.5 | CH | Aromatic, ortho to ether |
| -CH(CH 3 ) 2 | 72.0 | CH | Aliphatic ether methine ( sp3 ) |
| Ar-CH 2 -O | 69.5 | CH 2 | Benzylic ether methylene ( sp3 ) |
| -CH(CH 3 ) 2 | 22.5 | CH 3 | Isopropyl methyls ( sp3 ) |
2D NMR Workflow: A Self-Validating System
To ensure absolute trustworthiness in the assignment, 1D data must be cross-examined using 2D techniques. This creates a self-validating loop where no single assignment relies on a single data point[3].
Caption: Step-by-step experimental workflow for comprehensive NMR structural elucidation.
The Logic of 2D Correlations
-
COSY (Correlation Spectroscopy): Maps 3JHH couplings. The δ 3.75 septet and δ 1.25 doublet will show a strong cross-peak, definitively linking the isopropyl fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps 1JCH direct bonds. Crucially, the quaternary carbons (C1, C2, C=O) will not appear in this spectrum, providing an internal negative control that validates their identity[3].
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps 2JCH and 3JCH long-range couplings. This is the ultimate tool for bridging isolated spin systems. For instance, the benzylic protons ( δ 4.80) will show an HMBC cross-peak to both the aromatic C2 ( δ 140.5) and the isopropyl methine carbon ( δ 72.0), unambiguously proving the connectivity of the ether linkage[3].
Caption: Key 2D NMR magnetization transfer pathways utilized for definitive structural assignment.
Step-by-Step Experimental Methodology
To ensure reproducibility and high-fidelity data, the following protocol must be strictly adhered to:
Phase 1: Sample Preparation
-
Weigh 15–20 mg of highly purified 2-(Isopropoxymethyl)benzaldehyde.
-
Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 provides a deuterium lock signal for field frequency stabilization, while TMS acts as an absolute zero reference ( δ 0.00 ppm) to ensure chemical shift accuracy across different spectrometers[1].
-
-
Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic field inhomogeneities).
Phase 2: Spectrometer Tuning & Matching
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the magnetic field to the deuterium resonance of CDCl 3 .
-
Tune and match the probe to the exact frequency of the sample.
-
Causality: Proper tuning ensures maximum power transfer of the radiofrequency (RF) pulse, directly correlating to an optimized signal-to-noise ratio (SNR)[3].
-
-
Shim the magnet (Z1-Z5 gradients) until the lock signal is maximized and the solvent residual peak line-width at half-height is <1.0 Hz.
Phase 3: 1D Acquisition
-
1 H NMR: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (d1) to 1.5 seconds.
-
Causality: A 1.5s d1 ensures complete T1 relaxation of all protons, which is mandatory for accurate integration (validating the 1:4:2:1:6 proton ratio).
-
-
13 C NMR: Acquire 1024 scans with a spectral width of 220 ppm. Set d1 to 2.0 seconds and employ WALTZ-16 proton decoupling.
-
Causality: The extended d1 and high scan count are critical for the detection of quaternary carbons (C1, C2, C=O), which lack attached protons to facilitate rapid dipole-dipole relaxation[3].
-
Phase 4: Processing
-
Apply a 0.3 Hz exponential line broadening (LB) window function to the 1 H FID and a 1.0 Hz LB to the 13 C FID prior to Fourier Transformation.
-
Manually phase correct the spectra to ensure purely absorptive line shapes.
-
Causality: Absorptive line shapes are mathematically required to prevent baseline distortion and allow for the precise integration of the tightly clustered aromatic multiplet signals[1].
-
References
-
Claridge, T. D. W. (1999). High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Ester and Ether Derivatives of Antisickling Agent 5-HMF for the Treatment of Sickle Cell Disease. National Institutes of Health (PMC).
Sources
- 1. Spectrometric Identification of Organic Compounds - Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce - Google 도서 [books.google.co.kr]
- 2. Design, Synthesis, and Biological Evaluation of Ester and Ether Derivatives of Antisickling Agent 5-HMF for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Google [books.google.cn]
